1-Azaspiro[5.5]undecan-4-one
Overview
Description
1-Azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Preparation Methods
The synthesis of 1-Azaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
1-Azaspiro[5.5]undecan-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Azaspiro[5.5]undecan-4-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of various spirocyclic compounds.
Medicine: Its unique structural features make it a valuable scaffold in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the bacterium’s survival . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-Azaspiro[5.5]undecan-4-one can be compared with other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 1-oxa-9-azaspiro[5.5]undecane has shown activity as an inhibitor of soluble epoxide hydrolase, while 1,4,9-triazaspiro[5.5]undecan-2-one derivatives are potent and selective inhibitors of the METTL3 protein .
Properties
IUPAC Name |
1-azaspiro[5.5]undecan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-4-7-11-10(8-9)5-2-1-3-6-10/h11H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSONKSGWHEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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